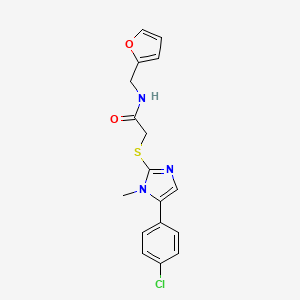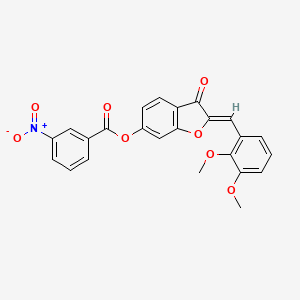
ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is an organic compound known for its diverse applications in scientific research. This compound combines various functional groups, contributing to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate can be synthesized through multi-step organic synthesis, involving the following:
Preparation of the 1,3-dioxohexahydro-1H-isoindole intermediate via the cyclization of a suitable precursor.
Coupling this intermediate with a benzoyl chloride derivative to form a key intermediate.
Reacting the key intermediate with ethyl piperidine-4-carboxylate under suitable conditions to obtain the final compound.
Industrial Production Methods
For large-scale production, optimized methods utilizing continuous flow reactors and catalysts can enhance yield and efficiency. This includes monitoring reaction conditions such as temperature, pressure, and reaction time to maximize the output.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate undergoes several types of reactions:
Oxidation: : Converts the compound into more oxidized products using oxidizing agents.
Reduction: : Reduces specific functional groups within the compound to form various reduced derivatives.
Substitution: : Functional groups in the compound can be replaced with other groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Commonly employs reagents like lithium aluminum hydride or hydrogen gas with palladium catalysts.
Substitution: : Requires bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products
Oxidation: : Forms oxidized derivatives like carboxylic acids or ketones.
Reduction: : Produces alcohols, amines, or hydrocarbons.
Substitution: : Generates substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is extensively used in:
Chemistry: : As an intermediate for synthesizing complex organic molecules.
Biology: : In the study of enzyme interactions and protein-ligand binding assays.
Medicine: : For developing pharmaceutical compounds with potential therapeutic effects.
Industry: : In the formulation of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors:
Enzyme Inhibition: : Binds to active sites, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: : Interacts with receptor proteins, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Compared to other piperidine derivatives, ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate stands out due to its specific combination of functional groups, enhancing its chemical reactivity and biological activity.
Similar Compounds
Piperidine Derivatives: : Differ in substituent groups and positions, leading to varied biological effects.
Isoindole Compounds: : Contain different functional groups attached to the isoindole ring, affecting their chemical properties.
Propiedades
IUPAC Name |
ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-2-30-23(29)16-11-13-24(14-12-16)20(26)15-7-9-17(10-8-15)25-21(27)18-5-3-4-6-19(18)22(25)28/h7-10,16,18-19H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNEPLKGOPLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623791.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2623793.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)


![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)




![1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2623810.png)
